molecular formula C18H23N5O4 B2802201 8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-57-5

8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Katalognummer: B2802201
CAS-Nummer: 946311-57-5
Molekulargewicht: 373.413
InChI-Schlüssel: HCJNXJADZTXCNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a complex heterocyclic scaffold based on the tetrahydroimidazo[2,1-c][1,2,4]triazine core, a structure class known to be of significant interest in medicinal chemistry and drug discovery efforts. Compounds with this core structure are frequently investigated for their potential as kinase inhibitors . The specific substitutions, including the 4-ethoxyphenyl group at the 8-position and the (3-methoxypropyl)carboxamide at the 3-position, are designed to modulate the compound's physicochemical properties, binding affinity, and selectivity. This reagent is intended for use in biochemical and cellular assays to explore its mechanism of action and inhibitory activity against specific protein targets. Researchers can utilize this compound for hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and as a tool compound for probing biological pathways. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own experiments to determine the compound's specific activity, efficacy, and applications in their unique biological systems.

Eigenschaften

IUPAC Name

8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-3-27-14-7-5-13(6-8-14)22-10-11-23-17(25)15(20-21-18(22)23)16(24)19-9-4-12-26-2/h5-8H,3-4,9-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJNXJADZTXCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethoxyphenyl group: This step often involves a substitution reaction where an ethoxyphenyl moiety is introduced to the triazine core.

    Attachment of the methoxypropyl group: This is usually done through alkylation or amidation reactions, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow processes to improve efficiency.

Analyse Chemischer Reaktionen

Hydrolysis of Ethoxy and Methoxy Groups

The ethoxy (C₂H₅O-) and methoxy (CH₃O-) substituents undergo hydrolysis under acidic or alkaline conditions. For example:

  • Acid-catalyzed hydrolysis (H₂SO₄, 80°C, 6h) converts the ethoxy group to a hydroxyl group, yielding 8-(4-hydroxyphenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxamide with 85% efficiency.

  • Base-mediated hydrolysis (NaOH, 60°C, 4h) selectively cleaves the methoxy group on the propyl chain, forming a secondary alcohol.

Table 1: Hydrolysis Conditions and Outcomes

Reaction TypeConditionsProductYieldCharacterization Method
Acidic hydrolysisH₂SO₄ (2M), 80°CHydroxyphenyl derivative85%¹H NMR, LC-MS
Basic hydrolysisNaOH (1M), 60°CAlcohol derivative72%FT-IR, HPLC

Oxidation of the Tetrahydroimidazo Ring

The tetrahydroimidazo[2,1-c] triazine core contains reducible N–C bonds. Oxidation with KMnO₄ in aqueous acetone (25°C, 3h) generates a fully aromatic imidazo[2,1-c] triazine system, confirmed by UV-Vis spectroscopy (λₘₐₓ shift from 280 nm to 320 nm).

Electrophilic Aromatic Substitution (EAS)

The 4-ethoxyphenyl group participates in EAS reactions:

  • Nitration (HNO₃/H₂SO₄, 0°C) introduces a nitro group at the para position relative to the ethoxy group, achieving 68% yield.

  • Halogenation (Br₂ in CCl₄, 40°C) produces mono-brominated derivatives.

Table 2: EAS Reaction Parameters

ReactionReagentsPositionYieldNotes
NitrationHNO₃/H₂SO₄Para68%Requires strict temperature control
BrominationBr₂/CCl₄Ortho/Meta55%Mixture of regioisomers

Reduction of the Oxo Group

The 4-oxo group is reducible using NaBH₄ in ethanol (reflux, 2h), yielding a secondary alcohol. This reaction is stereoselective, producing a 3:1 ratio of diastereomers.

Amide Reactivity

The carboxamide moiety undergoes:

  • Acid-catalyzed dehydration (P₂O₅, 120°C) to form a nitrile (85% yield).

  • Nucleophilic substitution with Grignard reagents (e.g., CH₃MgBr) to generate tertiary amines.

Photochemical Reactions

Under UV light (254 nm, 12h), the compound undergoes [2+2] cycloaddition at the imidazo-triazine core, forming a dimeric structure. This reaction is solvent-dependent, with higher yields in non-polar solvents like hexane.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

The compound has shown promise in several areas of medicinal chemistry:

Anticancer Activity

Research indicates that compounds similar to 8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Antiviral Properties

Studies have suggested that imidazo[2,1-c][1,2,4]triazine derivatives can act against viral infections by interfering with viral replication mechanisms. This compound's structure may enhance its ability to inhibit viral enzymes or receptors.

Antimicrobial Activity

The compound has been tested for its antimicrobial properties against a range of bacteria and fungi. Its effectiveness varies depending on the specific pathogen and the concentration used.

Pharmacological Insights

The pharmacokinetic profile of this compound is essential for its therapeutic application. Preliminary studies suggest:

  • Bioavailability : The presence of the ethoxy and methoxy groups may enhance solubility and absorption.
  • Metabolism : Understanding the metabolic pathways is crucial for predicting efficacy and safety in clinical settings.

Case Studies

Several studies have been conducted to explore the applications of this compound:

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound showed significant activity against breast cancer cells. The study utilized various assays to confirm cytotoxicity and apoptosis induction in cancer cells.

Case Study 2: Antiviral Mechanism

Another research effort focused on the antiviral properties of imidazo[2,1-c][1,2,4]triazine derivatives. The findings highlighted how these compounds could inhibit viral replication by targeting specific viral enzymes.

Wirkmechanismus

The mechanism of action of 8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Substituent Variations in Imidazo-Triazine Derivatives

The closest analog is 8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (, molecular formula: C₁₈H₂₂FN₅O₃, MW: 375.4 g/mol). Key differences include:

  • Phenyl Substituent: Fluorine () vs. ethoxy (target).
  • Side Chain : Isopropoxypropyl () vs. methoxypropyl (target). The smaller methoxy group reduces steric hindrance, possibly enhancing target compatibility.
Table 1: Substituent-Driven Property Comparison
Parameter Target Compound Compound
Phenyl Substituent 4-Ethoxy (OCH₂CH₃) 4-Fluoro (F)
Side Chain 3-Methoxypropyl (OCH₃) 3-Isopropoxypropyl (OCH(CH₃)₂)
Calculated MW* ~391.4 g/mol 375.4 g/mol
LogP (Predicted) ~2.1 (higher lipophilicity) ~1.8
Solubility Moderate (polar side chain) Lower (bulky side chain)

*MW estimated by substituting groups in ’s structure .

Core Heterocycle Variations

  • Imidazo-Tetrazine Derivatives () : Compounds like 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamides feature a tetrazine core instead of triazine. The additional nitrogen in tetrazines increases polarity and hydrogen-bonding capacity, which may enhance aqueous solubility but reduce cell permeability compared to the target compound .
  • Imidazo-Pyridine Derivatives (): For example, diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (MW: 593.6 g/mol) incorporates a pyridine ring and ester groups. The nitro and cyano substituents confer strong electron-withdrawing effects, which are absent in the target compound. This structural divergence likely shifts biological activity toward different targets .
Table 2: Core Heterocycle Comparison
Parameter Target Compound (Triazine) (Tetrazine) (Pyridine)
Core Structure [1,2,4]Triazine [1,2,3,5]Tetrazine [1,2-a]Pyridine
Key Substituents Ethoxyphenyl, Methoxypropyl Methyl, Carboxamides Nitrophenyl, Cyano
Molecular Weight Range ~390–400 g/mol 300–350 g/mol 500–600 g/mol
Bioactivity Hypothesis Enzyme inhibition Anticancer (temozolomide analogs) Photodynamic therapy

Biologische Aktivität

The compound 8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS Number: 946311-57-5) is a member of the imidazo[2,1-c][1,2,4]triazine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis details, biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N5O4C_{18}H_{23}N_{5}O_{4} with a molecular weight of 373.4 g/mol. The structure features a tetrahydroimidazo[2,1-c][1,2,4]triazine core that is substituted with an ethoxyphenyl group and a methoxypropyl chain.

Structural Representation

PropertyValue
Molecular FormulaC18H23N5O4C_{18}H_{23}N_{5}O_{4}
Molecular Weight373.4 g/mol
CAS Number946311-57-5

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that imidazo[2,1-c][1,2,4]triazine derivatives possess broad-spectrum antimicrobial activity against various bacterial strains and fungi due to their ability to inhibit nucleic acid synthesis and disrupt cell membrane integrity .

Anticancer Potential

The anticancer potential of this compound has been explored in vitro and in vivo. In studies involving cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of key oncogenic signaling pathways .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds from the imidazo[2,1-c][1,2,4]triazine family have been reported to exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that This compound may also possess similar properties .

Case Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial activity of several imidazo derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar scaffolds effectively inhibited bacterial growth at concentrations as low as 10 µg/mL. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .

Case Study 2: Anticancer Efficacy in Animal Models

In vivo studies using murine models of cancer demonstrated that the administration of the compound led to a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound. This suggests a potential for further development in cancer therapeutics .

Q & A

Basic: What are the recommended synthetic routes for 8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the condensation of substituted imidazo-triazine precursors with ethoxyphenyl and methoxypropyl moieties. Key steps include:

  • Coupling reactions using catalysts like palladium or copper salts to introduce the ethoxyphenyl group (e.g., Suzuki-Miyaura coupling) .
  • Amide bond formation between the triazine core and the methoxypropyl amine, often employing carbodiimide-based activating agents (e.g., EDCI/HOBt) .
  • Purification via high-performance liquid chromatography (HPLC) to achieve >95% purity .
    Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical for yield enhancement. For example, dimethylformamide (DMF) at 80–100°C improves solubility during coupling .

Advanced: How can conflicting spectroscopic data for structural confirmation be resolved?

Methodological Answer:
Discrepancies in NMR or mass spectrometry (MS) data often arise from residual solvents, tautomerism, or impurities. To address this:

  • Multi-dimensional NMR (e.g., 2D HSQC, HMBC) resolves overlapping signals by correlating carbon and hydrogen shifts, particularly for the imidazo-triazine core .
  • High-resolution MS (HRMS) confirms the molecular formula (e.g., C₂₁H₂₆N₆O₄) with <2 ppm mass error .
  • Comparative analysis with structurally analogous compounds (e.g., pyrazolo-triazine derivatives) validates expected chemical shifts .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:
Stability studies should be conducted in:

  • Aqueous buffers (pH 2–10) at 25°C and 37°C to assess hydrolytic degradation. The ethoxyphenyl group may undergo de-ethylation under acidic conditions (pH < 4) .
  • Solid-state stability : Store at –20°C under inert gas (e.g., argon) to prevent oxidation of the tetrahydroimidazo ring .
    Use HPLC to monitor degradation products, focusing on the loss of parent compound peak area over time .

Advanced: How can computational modeling predict the compound’s biological target interactions?

Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in enzymes like kinases or GPCRs, leveraging the triazine core’s hydrogen-bonding capacity .
  • Density functional theory (DFT) calculates electrostatic potential surfaces to predict reactive sites (e.g., the carboxamide group’s nucleophilicity) .
  • MD simulations (e.g., GROMACS) assess binding stability over 100-ns trajectories, focusing on interactions with hydrophobic residues in target proteins .

Basic: What solvents are optimal for solubility testing?

Methodological Answer:
Prioritize solvents based on polarity:

  • Polar aprotic solvents : DMSO or DMF for stock solutions (≥10 mM) .
  • Aqueous solubility : Use co-solvents like PEG-400 (<5% v/v) in phosphate-buffered saline (PBS) to avoid precipitation .
  • LogP estimation : Experimental determination via shake-flask method (e.g., octanol/water partitioning) predicts membrane permeability .

Advanced: How to address contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups) on potency using IC₅₀ values from kinase inhibition assays .
  • Metabolic stability assays (e.g., liver microsomes) identify if differences arise from pharmacokinetic factors rather than target affinity .
  • Crystallography : Resolve binding modes of analogs to confirm whether steric hindrance (e.g., from the methoxypropyl group) reduces activity .

Basic: What analytical techniques confirm compound purity post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency (±0.1 min) indicates purity .
  • LC-MS : Combines retention behavior with mass verification to detect impurities (e.g., unreacted intermediates) .
  • Elemental analysis : Carbon/nitrogen content should match theoretical values within ±0.4% .

Advanced: What strategies mitigate low yields in multi-step syntheses?

Methodological Answer:

  • Intermediate trapping : Isolate and characterize unstable intermediates (e.g., iminium species) via flash chromatography .
  • Design of experiments (DoE) : Optimize variables (e.g., temperature, stoichiometry) using response surface methodology .
  • Flow chemistry : Continuous processing minimizes side reactions (e.g., epimerization) during amide coupling .

Basic: How to handle safety and toxicity concerns during handling?

Methodological Answer:

  • GHS compliance : Use PPE (gloves, goggles) due to acute toxicity (oral LD₅₀ < 300 mg/kg) and skin irritation risks .
  • Ventilation : Ensure fume hoods for steps generating dust/aerosols (e.g., solid-phase synthesis) .
  • Waste disposal : Neutralize reaction waste with activated carbon before incineration .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric replacement : Substitute the ethoxyphenyl group with trifluoromethylpyridine to enhance metabolic stability .
  • Prodrug strategies : Introduce ester moieties to the methoxypropyl chain for increased oral bioavailability .
  • Plasma protein binding assays : Use equilibrium dialysis to optimize free fraction levels (>5%) for CNS penetration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.